molecular formula C20H23ClN4O2 B2385224 2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide CAS No. 2094543-20-9

2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide

Cat. No. B2385224
M. Wt: 386.88
InChI Key: LEFHINCATKFYAD-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

Quinoline derivatives are a focus of medicinal chemistry research, with numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The future directions for “2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide” could involve further investigation into its potential therapeutic effects and applications.

properties

IUPAC Name

2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-13-3-2-4-14-11-16(19(21)23-18(13)14)20(27)25-9-7-24(8-10-25)12-17(26)22-15-5-6-15/h2-4,11,15H,5-10,12H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFHINCATKFYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)N3CCN(CC3)CC(=O)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide

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